molecular formula C24H22N2O2S B5206434 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide

Cat. No.: B5206434
M. Wt: 402.5 g/mol
InChI Key: VUGNJNVHPSBEJO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is a complex organic compound featuring a benzothiazole moiety, a methylphenyl group, and a propoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and 3-propoxybenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic properties

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide exerts its effects involves interaction with cellular proteins and enzymes. The benzothiazole moiety is known to bind to specific sites on enzymes, inhibiting their activity. This can disrupt essential cellular processes in bacteria or cancer cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-methylphenylacetamide
  • N-(1,3-benzothiazol-2-yl)-2-methylphenylpropionamide
  • N-(1,3-benzothiazol-2-yl)-2-methylphenylbutyramide

Uniqueness

Compared to these similar compounds, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is unique due to the presence of the propoxy group, which can enhance its solubility and bioavailability. This structural difference can lead to improved pharmacokinetic properties and potentially greater efficacy in biological applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-3-14-28-18-9-6-8-17(15-18)23(27)25-20-12-7-10-19(16(20)2)24-26-21-11-4-5-13-22(21)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGNJNVHPSBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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